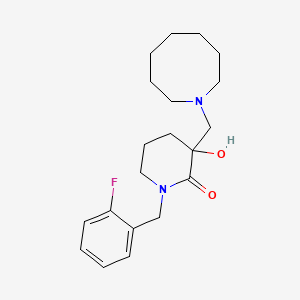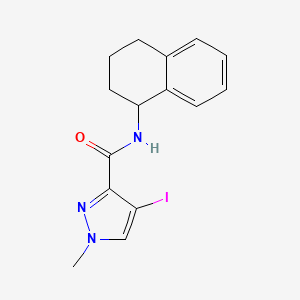![molecular formula C21H35N3O2 B5974564 1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol](/img/structure/B5974564.png)
1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol is a chemical compound that is commonly known as carvedilol. It belongs to the class of medications called beta-blockers and is used to treat various medical conditions, including heart failure, high blood pressure, and angina. The compound has gained significant attention from the scientific community due to its unique chemical structure and potential therapeutic benefits.
作用机制
Carvedilol works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. This results in a reduction in heart rate and blood pressure, which can help to improve cardiac function and reduce the risk of cardiovascular events.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which can help to improve cardiac function and reduce the risk of cardiovascular events. Additionally, carvedilol has been found to improve endothelial function, which can help to improve blood flow and reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
Carvedilol has several advantages for use in lab experiments. It has a well-defined chemical structure, which makes it easy to synthesize and study. Additionally, carvedilol has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacological properties. However, carvedilol also has some limitations for use in lab experiments. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experiments. Additionally, carvedilol has a short half-life, which can make it difficult to maintain consistent levels in the body over time.
未来方向
There are several future directions for research on carvedilol. One area of interest is the potential use of carvedilol in combination with other medications for the treatment of cardiovascular disease. Additionally, there is ongoing research into the use of carvedilol in the treatment of other medical conditions, including arrhythmias and diabetes. Finally, there is interest in developing new formulations of carvedilol that can overcome its limitations in lab experiments, such as its low solubility in water.
合成方法
The synthesis of carvedilol involves several steps, including the reaction of 4-cyclopentyl-1,2-diamine with 4-(2,3-epoxypropoxy)phenylacetone to form 1-(4-cyclopentyl-3-oxopiperazin-1-yl)propan-2-ol. This intermediate is then reacted with 4-(2-hydroxy-3-(isopropylamino)propoxy)phenylacetonitrile to yield the final product, carvedilol.
科学研究应用
Carvedilol has been extensively studied for its potential therapeutic benefits in treating various medical conditions. It has been shown to be effective in reducing mortality and hospitalization rates in patients with heart failure. Additionally, carvedilol has been found to be effective in reducing blood pressure and improving cardiac function in patients with hypertension. The compound has also been investigated for its potential use in treating other medical conditions, including arrhythmias, myocardial infarction, and diabetes.
属性
IUPAC Name |
1-[4-[(4-cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O2/c1-22(2)16-20(25)17-26-21-9-7-18(8-10-21)15-23-11-13-24(14-12-23)19-5-3-4-6-19/h7-10,19-20,25H,3-6,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQFURLUISVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane](/img/structure/B5974499.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5974509.png)

![1-ethyl-4-{[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5974522.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(2-thienyl)ethyl]amine](/img/structure/B5974529.png)
![6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5974547.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5974554.png)

![N-{4-hydroxy-5-isopropyl-3-[(4-methoxyphenyl)sulfonyl]-2-methylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B5974572.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5974583.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5974589.png)
![N-cyclopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974590.png)
